N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Overview
Description
N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene is a synthetic organic compound known for its fungicidal properties. It is a putrescine analogue that has been studied for its effects on polyamine metabolism in various fungi, including the late blight fungus Phytophthora infestans .
Preparation Methods
The synthesis of N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene involves the reaction of 1,4-diaminobutane with ethyl iodide under specific conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the alkylation process. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or amides under specific conditions.
Reduction: It can be reduced to form secondary amines.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study polyamine metabolism and its inhibition in fungi.
Biology: The compound has been studied for its effects on the growth and development of various fungal species.
Medicine: Research has explored its potential as an antifungal agent for treating plant diseases.
Industry: It is used in the development of fungicides and other agrochemical products.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene involves its interaction with polyamine biosynthesis pathways in fungi. The compound increases the concentration of spermine in fungal cells by inhibiting enzymes involved in polyamine catabolism. This disruption in polyamine metabolism leads to reduced fungal growth and development .
Comparison with Similar Compounds
N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene can be compared with other putrescine analogues such as:
E-1,4-Diaminobut-2-ene: Another putrescine analogue with similar effects on polyamine metabolism.
1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene: A compound with distinct structural features but similar biological activity.
1-aminooxy-3-aminopropane: Known for its inhibitory effects on polyamine biosynthesis in fungi.
N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene stands out due to its specific ethyl substitutions, which enhance its fungicidal properties and make it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
N,N,N',N'-tetraethylbut-2-ene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWSDCAOQCBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942584 | |
Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20412-52-6 | |
Record name | N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenyldiamine, N,N,N',N'-tetraethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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